Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate is a chemical compound with the molecular formula C₁₃H₁₃NO₄ and a molecular weight of approximately 247.25 g/mol. It is identified by the CAS number 77156-78-6 and is characterized by its ethyl ester functionality, which is derived from 4-hydroxy-6-methoxyquinoline-3-carboxylic acid. The compound appears as a colorless solid with no distinct odor and has a melting point in the range of 280-283 °C and a predicted boiling point of about 373.2 °C .
This compound exhibits notable biological activities, particularly in pharmacology. It has been studied for its potential as an inhibitor of certain enzymes, including cytochrome P450 enzymes, which are crucial in drug metabolism. Its structure suggests possible interactions with biological targets due to the presence of both hydroxy and methoxy groups, which may enhance its solubility and bioavailability .
The synthesis of ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate can be achieved through several methods:
Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate is primarily utilized in:
Studies have indicated that ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate interacts with various biological systems:
These interactions highlight its significance in drug development and toxicology assessments .
Several compounds share structural similarities with ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate. Here are some notable examples:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| Ethyl 4-hydroxyquinoline-3-carboxylate | 220876 | Lacks methoxy group; simpler structure |
| Ethyl 6-methoxyquinoline-3-carboxylate | 77156-78-6 | Similar functional groups; different positioning |
| Ethyl 4-hydroxy-8-methoxyquinoline-2-carboxylate | Not listed | Variance in hydroxy positioning; potential activity |
| Ethyl 1,4-dihydro-6-methoxyquinoline-3-carboxylate | Not listed | Dihydro form; altered reactivity |
The uniqueness of ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate lies in its specific arrangement of functional groups that may confer distinct biological activities compared to its analogs. Its ability to inhibit cytochrome P450 enzymes sets it apart in pharmacological contexts .